4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2S.ClH/c1-13(4-7(9,10)11)6-12-5(2-8)3-14-6;/h3H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNDKBHTRHFZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and a halogenated ketone.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Substitution with Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (–CH₂Cl) group undergoes nucleophilic displacement under controlled conditions. Key reactions include:
Mechanistic Insights :
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SN₂ mechanism dominates due to primary alkyl halide structure .
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Electron-withdrawing trifluoroethyl group marginally activates the chloromethyl site toward nucleophilic attack .
Electrophilic Aromatic Substitution on Thiazole Ring
The thiazole core participates in regioselective electrophilic reactions:
Key Observations :
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Methyl and trifluoroethylamino groups direct electrophiles to C5 via resonance effects .
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Reaction rates are slower compared to unsubstituted thiazoles due to electron-deficient environment .
Trifluoroethylamino Group Reactivity
The –N(CH₃)(CH₂CF₃) moiety influences stability and secondary reactions:
Notable Features :
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Trifluoroethyl group enhances metabolic stability compared to ethyl analogs .
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Steric effects prevent full rotation around N–C(CF₃) bond (energy barrier: 12.3 kcal/mol).
Acid-Base and Salt Exchange Reactions
The hydrochloride salt undergoes pH-dependent transformations:
Cross-Coupling Reactions
Recent advances enable catalytic functionalization:
Limitations :
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Chloromethyl group must be protected during cross-coupling to prevent side reactions .
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Thiazole N-coordination deactivates palladium catalysts at >100°C .
Critical Analysis of Reactivity Trends
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Steric vs Electronic Effects : The trifluoroethyl group creates a steric shield around the thiazole nitrogen while electronically deactivating the ring .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitutions but promote decomposition at elevated temperatures .
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Thermal Stability : Decomposition occurs >150°C via Hofmann elimination (Ea = 28.4 kcal/mol).
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and agrochemical applications, as demonstrated in recent patents . Further studies should explore photochemical reactivity and biocatalytic modifications.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's thiazole ring and trifluoroethyl group contribute to its biological activity. It has been investigated for potential use in:
- Antimicrobial Agents : Compounds with thiazole structures often exhibit antimicrobial properties. Research has shown that derivatives of thiazoles can inhibit bacterial growth, making them candidates for new antibiotics.
- Anticancer Activity : Some studies indicate that thiazole derivatives can induce apoptosis in cancer cells. For example, a derivative similar to this compound was found to inhibit cell proliferation in various cancer cell lines through pathways involving apoptosis and cell cycle arrest .
- Neurological Disorders : Thiazole compounds have been studied for their neuroprotective effects. The trifluoroethyl group may enhance blood-brain barrier permeability, potentially allowing for effective treatment of neurological conditions .
Agricultural Applications
In agriculture, compounds like 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride are explored as:
- Pesticides : The compound's structure suggests potential efficacy against pests. Research into similar thiazole-based pesticides indicates effectiveness in controlling various agricultural pests while exhibiting low toxicity to non-target organisms .
Material Science Applications
The unique chemical structure of this compound allows for exploration in material science:
- Polymer Chemistry : The chloromethyl group can be utilized for polymerization reactions, creating functionalized polymers with specific properties. This application is particularly relevant in developing advanced materials for electronics and coatings.
Data Table of Applications
Case Studies
- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
- Cancer Cell Proliferation : Research published in a peer-reviewed journal indicated that a related thiazole compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
- Pesticidal Activity : A field trial assessing the effectiveness of thiazole-based pesticides showed significant reductions in pest populations while maintaining crop yield integrity.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The chloromethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations:
Biological Activity
4-(Chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₆H₈ClF₃N₂S
- Molecular Weight : 227.66 g/mol
The presence of both chloromethyl and trifluoroethyl groups contributes to its unique reactivity and biological profile.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In one study, derivatives of thiazole were tested against several cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The results showed that specific thiazole derivatives had IC50 values ranging from 0.06 µM to 0.1 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | MCF7 | 0.06 |
| Thiazole Derivative 2 | HT29 | 0.1 |
This suggests that the thiazole scaffold can be effectively utilized in developing new anticancer agents.
Antimicrobial Activity
Thiazoles are also known for their antimicrobial properties. The compound's structural features enhance its interaction with microbial targets.
Research Findings
A study highlighted the effectiveness of thiazole derivatives against Gram-positive bacteria and fungi. For instance, compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32-42 |
| Candida albicans | Antifungal | 24-26 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant potential of thiazole derivatives has been documented in various studies. The ability to scavenge free radicals is crucial for preventing cellular damage.
Experimental Evidence
Research demonstrated that certain thiazole compounds possess significant antioxidant activity as measured by DPPH and nitric oxide scavenging assays. This property is particularly beneficial in protecting cells from oxidative stress .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, analogous thiazole-2-amine derivatives are synthesized via cyclization of thiourea intermediates with α-chloroketones or α-chloroacids under reflux with POCl₃ (). Adjusting pH during precipitation (e.g., using ammonia to pH 8–9) and solvent systems (e.g., DMSO/water recrystallization) can optimize purity and yield . Reaction temperature (e.g., 90°C for 3 hours in POCl₃-mediated steps) and stoichiometry of reagents (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) are critical for reproducibility .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns, such as trifluoroethyl and chloromethyl groups. For example, ¹H NMR can resolve methylene protons adjacent to chlorine (δ ~4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-MS) verifies molecular ion peaks (e.g., [M+1]⁺ at m/z 416.15 for related compounds) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C=66.48%, H=5.09%, N=16.85% for structurally similar thiazoles) .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability, as fluorine’s electronegativity reduces oxidative metabolism. This can be quantified via HPLC-based logP measurements and in vitro microsomal stability assays . The group also impacts solubility; polar aprotic solvents (e.g., DMSO) are often required for in vitro assays .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s bioactivity, such as receptor antagonism or enzyme inhibition?
- Methodological Answer :
- CRF1 Receptor Antagonism : Use human retinoblastoma Y79 cells to measure cAMP inhibition (IC₅₀ via ELISA) or mouse pituitary AtT-20 cells to monitor ACTH secretion (radioimmunoassay). Dose-response curves (e.g., 0.1–100 nM) and Schild analysis validate selectivity over CRF2α receptors .
- In Vivo Models : Administer orally (e.g., 10–30 mg/kg in rats) and measure plasma ACTH levels post-restraint stress. Ex vivo brain binding assays (e.g., using [¹²⁵I]-Tyr⁰-CRF) confirm blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data for structurally similar thiazoles?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., POCl₃ vs. PCl₃ as cyclizing agents) and purity of intermediates (e.g., via TLC or HPLC). Contamination by regioisomers (e.g., 4- vs. 5-substituted thiazoles) may explain variability .
- Bioactivity Variability : Use standardized assays (e.g., consistent cell lines, CRF concentrations) and validate compound stability in assay buffers (e.g., LC-MS monitoring). Fluorine’s position (e.g., trifluoroethyl vs. trifluoromethyl) can drastically alter receptor binding; perform comparative molecular docking .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- QSAR Modeling : Correlate structural descriptors (e.g., ClogP, polar surface area) with in vivo half-life or clearance rates using datasets from analogs .
- Molecular Dynamics (MD) : Simulate interactions with CRF1 receptors to identify key binding residues (e.g., hydrophobic pockets accommodating trifluoroethyl groups). Free energy perturbation (FEP) calculations predict the impact of substituent modifications .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis with catalysts (e.g., BINAP-Ru complexes) to control stereochemistry .
- Process Chemistry : Replace volatile solvents (e.g., POCl₃) with safer alternatives (e.g., PCl₃ in flow reactors) and optimize crystallization conditions (e.g., anti-solvent addition rate) to minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
